molecular formula C9H14O B13302007 1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde

1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde

Cat. No.: B13302007
M. Wt: 138.21 g/mol
InChI Key: CNZLFQGTTNTPKF-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H14O It features a cyclopropane ring substituted with a cyclobutylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the cyclobutylmethyl group and the aldehyde functional group. One common method includes the cyclopropanation of an appropriate alkene using a reagent such as a diazo compound in the presence of a metal catalyst. The cyclobutylmethyl group can be introduced via a Grignard reaction or other alkylation methods. The final step involves the oxidation of the corresponding alcohol to form the aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and organometallic reagents.

Major Products:

    Oxidation: 1-(Cyclobutylmethyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(Cyclobutylmethyl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the cyclobutylmethyl group, making it less sterically hindered.

    Cyclobutylmethanol: Contains a hydroxyl group instead of an aldehyde, affecting its reactivity and applications.

    Cyclopropylmethyl ketone: Features a ketone group instead of an aldehyde, leading to different chemical behavior.

Uniqueness: 1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde is unique due to the combination of the strained cyclopropane ring and the bulky cyclobutylmethyl group, which can influence its reactivity and interactions in both chemical and biological contexts.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(cyclobutylmethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c10-7-9(4-5-9)6-8-2-1-3-8/h7-8H,1-6H2

InChI Key

CNZLFQGTTNTPKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2(CC2)C=O

Origin of Product

United States

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